molecular formula C9H7N5O4 B2617012 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034226-79-2

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2617012
CAS RN: 2034226-79-2
M. Wt: 249.186
InChI Key: KSNDHADKEQPATP-UHFFFAOYSA-N
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Description

The compound “N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide” is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleotides .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has several functional groups attached to it, including a carboxamide group and a hydroxy group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group might participate in condensation reactions, and the hydroxy group could potentially be involved in substitution reactions .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research on N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide and its derivatives focuses on the synthesis of novel heterocyclic compounds with potential biological activities. For instance, Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, indicating the versatility of pyrimidinyl compounds as precursors in organic synthesis. These compounds showed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscoring their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

The chemical structure of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide provides a scaffold for developing antimicrobial agents. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones with good antibacterial and antifungal activities, indicating the compound's utility in developing new antimicrobial strategies (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anticancer and Anti-inflammatory Agents

The framework of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide also serves as a basis for synthesizing compounds with anticancer and anti-inflammatory properties. Rahmouni et al. (2016) developed pyrazolopyrimidines derivatives showing significant anti-5-lipoxygenase and anticancer activities, highlighting the compound's potential in cancer and inflammation treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide an accurate assessment of the safety and hazards of this compound .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O4/c15-6-1-4(11-3-12-6)7(16)13-5-2-10-9(18)14-8(5)17/h1-3H,(H,13,16)(H,11,12,15)(H2,10,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNDHADKEQPATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide

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